molecular formula C15H14F2N2O3S B5801500 N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No. B5801500
M. Wt: 340.3 g/mol
InChI Key: WBCGVNFPNKKSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-(3-fluorophenyl)-N2-[(4-fluorophenyl)sulfonyl]-N2-methylglycinamide, also known as JNJ-42153605, is a novel and potent small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of glycine transporter-1 (GlyT1) inhibitors, which are known to modulate the levels of glycine in the brain and have been implicated in the treatment of various neuropsychiatric disorders.

Mechanism of Action

N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide acts as a selective and potent inhibitor of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide increases the levels of glycine in the brain, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors, leading to improved cognitive function and reduced negative symptoms in neuropsychiatric disorders.
Biochemical and Physiological Effects:
N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has been shown to have several biochemical and physiological effects in preclinical studies. The compound increases extracellular glycine levels in the brain, which enhances NMDA receptor function and improves synaptic plasticity. Additionally, N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and cognitive function.

Advantages and Limitations for Lab Experiments

N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has several advantages for lab experiments, including its high potency and selectivity for GlyT1, which allows for precise modulation of glycine levels in the brain. Additionally, the compound has demonstrated good pharmacokinetic properties, including high brain penetration and long half-life. However, N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has some limitations, including its low solubility in water and the potential for off-target effects at high concentrations.

Future Directions

Several future directions for research on N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide include investigating its potential therapeutic applications in other neuropsychiatric disorders, such as bipolar disorder and autism spectrum disorder. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's effects on synaptic plasticity and neuroplasticity. Finally, clinical trials are needed to determine the safety and efficacy of N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide in humans and to identify optimal dosing regimens for different neuropsychiatric disorders.
In conclusion, N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide is a promising small molecule with potent and selective inhibitory activity against GlyT1, which has been shown to modulate glycine levels in the brain and improve cognitive function and reduce negative symptoms in various neuropsychiatric disorders. The compound has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, including its low solubility and potential for off-target effects. Several future directions for research on N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide include investigating its potential therapeutic applications in other neuropsychiatric disorders, elucidating its molecular mechanisms, and conducting clinical trials to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide involves a multi-step process that starts with the reaction of 3-fluoroaniline with 4-fluorobenzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with N-methylglycine methyl ester hydrochloride in the presence of a base to yield the final product. The purity of the compound is ensured by various chromatographic techniques, and its chemical identity is confirmed by spectroscopic methods.

Scientific Research Applications

N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, depression, anxiety, and addiction. The compound has been shown to improve cognitive function, reduce negative symptoms, and enhance the efficacy of existing antipsychotic drugs. Additionally, N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has also been investigated for its potential use in the treatment of pain and inflammation.

properties

IUPAC Name

N-(3-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-19(23(21,22)14-7-5-11(16)6-8-14)10-15(20)18-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCGVNFPNKKSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)F)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.